molecular formula C17H16N2O B13787735 N-(P-Cyanobenzylidene)-P-propoxyaniline

N-(P-Cyanobenzylidene)-P-propoxyaniline

Cat. No.: B13787735
M. Wt: 264.32 g/mol
InChI Key: HFDBZLATHUWSDQ-UHFFFAOYSA-N
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Description

N-(P-Cyanobenzylidene)-P-propoxyaniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound belongs to a class of cyanobenzylidene aniline derivatives, which are subjects of interest in diverse scientific fields due to their structural features. Researchers investigate these compounds for their material science applications, particularly in the study of liquid crystals, where their molecular structure and intermolecular interactions, such as those involving the nitrile group, can be critical for defining self-assembly and material properties . Furthermore, the cyanobenzylidene pharmacophore is a significant scaffold in medicinal chemistry. Notably, close structural analogues, such as (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), have been identified as potent and specific inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), demonstrating significant antiviral activity in vitro . This highlights the value of the cyanobenzylidene core in the design and discovery of novel antiviral agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-[(4-propoxyphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C17H16N2O/c1-2-11-20-17-9-7-16(8-10-17)19-13-15-5-3-14(12-18)4-6-15/h3-10,13H,2,11H2,1H3

InChI Key

HFDBZLATHUWSDQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N P Cyanobenzylidene P Propoxyaniline

Established Synthetic Pathways for Aromatic Schiff Bases

The foundational method for synthesizing aromatic Schiff bases, also known as anils or azomethines, is the acid-catalyzed condensation reaction between a primary aromatic amine and an aromatic aldehyde or ketone. nanobioletters.comnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond. researchgate.net

Conventionally, the synthesis is performed by refluxing equimolar amounts of the amine and aldehyde in a suitable organic solvent, such as ethanol (B145695) or methanol. jetir.orgedu.krd Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the dehydration step. jetir.orgderpharmachemica.com The equilibrium of the reaction is driven towards the product by removing the water formed, which can be achieved azeotropically using a Dean-Stark apparatus, particularly when less reactive ketones are used. researchgate.net For many simple aromatic aldehydes and anilines, the reaction proceeds efficiently with high yields upon simple refluxing and subsequent cooling to induce crystallization of the Schiff base product. derpharmachemica.comresearchgate.net The resulting solid product can then be purified by recrystallization from a suitable solvent, commonly ethanol. edu.krdstackexchange.com

Development and Refinement of Synthetic Protocols for N-(P-Cyanobenzylidene)-P-propoxyaniline

The synthesis of this compound is achieved through the direct condensation of p-propoxyaniline and p-cyanobenzaldehyde. Refinements to the general Schiff base synthesis have been applied to optimize the yield, purity, and environmental impact of producing this specific molecule.

A typical refined laboratory synthesis involves dissolving equimolar amounts of p-propoxyaniline and p-cyanobenzaldehyde in ethanol. The mixture is then stirred and refluxed, often with a catalytic amount of acetic acid, for a period ranging from a few minutes to several hours. researchgate.netmdpi.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). ijtsrd.com Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried. nih.govmdpi.com

The condensation reaction to form this compound can be performed under both catalytic and non-catalytic conditions.

Non-Catalytic Approaches: The reaction can proceed simply by heating the reactants in a suitable solvent. edu.krd In some cases, particularly with highly reactive aldehydes and amines, the reaction can occur at room temperature with stirring over an extended period. nih.gov Computational studies on the reaction between benzaldehyde (B42025) and aniline (B41778) derivatives in apolar conditions suggest that in the absence of an acid catalyst, an additional molecule of the amine reactant may help stabilize the transition state, facilitating the initial step of the reaction. peerj.com

Catalytic Approaches: The use of catalysts is common to increase the reaction rate and yield.

Acid Catalysis: Brønsted acids like glacial acetic acid, hydrochloric acid, or p-toluenesulfonic acid are frequently used in small amounts. jetir.orgresearchgate.netmdpi.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. stackexchange.com

Base Catalysis: While less common for aldehyde-amine condensation, bases can be used. For instance, a few drops of sodium hydroxide (B78521) solution have been used in some preparations. ijtsrd.com

Metal Complexes: Transition metal complexes have also been explored as catalysts for Schiff base formation and related reactions, sometimes offering higher yields and shorter reaction times compared to other catalysts. mdpi.com

The choice between a catalytic or non-catalytic approach often depends on the reactivity of the specific aldehyde and amine substrates.

The choice of solvent and reaction conditions plays a critical role in the synthesis of Schiff bases, influencing reaction rates, yields, and ease of product isolation. Ethanol is a widely used solvent due to its ability to dissolve the reactants and its relatively low cost. jetir.orgedu.krd Other solvents such as methanol, dimethylformamide (DMF), and toluene (B28343) have also been employed. researchgate.netresearchgate.netacs.org

Optimization studies for similar Schiff base syntheses have shown that solvent polarity and hydrogen bonding ability can significantly affect the reaction. researchgate.net For instance, in the synthesis of N-benzylideneaniline, various solvents were tested, with optimal results often found in polar protic solvents like ethanol or under solvent-free conditions. nih.gov The temperature is another key parameter; while many reactions are run at reflux to increase the rate, others can proceed efficiently at room temperature. derpharmachemica.comnih.gov

Below is a table summarizing typical conditions used for the synthesis of various N-benzylideneaniline derivatives, which are analogous to the target compound.

AldehydeAmineSolventCatalystTimeYield (%)Reference
BenzaldehydeAnilineEthanolAcetic Acid3 min85 nih.govnih.gov
m-Nitrobenzaldehydep-ChloroanilineEthanolAcetic AcidRefluxN/A jetir.org
p-Nitrobenzaldehydem-NitroanilineEthanolNaOH4 hN/A ijtsrd.com
4-MethoxybenzaldehydeAnilineNoneKinnow Peel Powder3 min~75 nih.govnih.gov
BenzaldehydeAnilineDCMKinnow Peel Powder10 min72 nih.gov

In line with the principles of green chemistry, several eco-friendly methods have been developed for Schiff base synthesis that reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and lower energy consumption. These methods are applicable to the synthesis of this compound.

Solvent-Free Synthesis: One approach is to perform the reaction by grinding the solid aldehyde and amine together at room temperature, sometimes with a catalytic amount of a green catalyst. This method is simple, efficient, and avoids the use of organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of Schiff bases under microwave conditions often leads to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.net

Use of Green Catalysts: Natural and biodegradable catalysts, such as acidic fruit juices or catalysts derived from waste materials like kinnow peel powder, have been successfully used for Schiff base synthesis. nih.govnih.gov These catalysts are inexpensive, readily available, and environmentally benign.

Aqueous Medium: Performing the condensation in water as a solvent is another green alternative that avoids the use of volatile organic compounds. The low solubility of the Schiff base product in water can also simplify its isolation via simple filtration.

Scale-Up Considerations and Process Intensification Strategies

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires consideration of process intensification strategies to ensure efficiency, safety, and cost-effectiveness. One of the most promising approaches for imine synthesis is the use of continuous-flow reactors. acs.orgscispace.com

Continuous-flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: The small dimensions of microreactors or tube reactors allow for superior control over reaction temperature and efficient mixing, which can lead to higher yields and fewer byproducts. acs.org

Improved Safety: Conducting reactions in a continuous flow system minimizes the volume of hazardous materials at any given time, reducing the risks associated with exothermic reactions or unstable intermediates.

Simplified Scale-Up: Scaling up production in a flow system can often be achieved by running the reactor for longer periods (scale-out) or by using multiple reactors in parallel, rather than redesigning a larger batch reactor. acs.org

Integration with Catalysis: Flow reactors are well-suited for use with heterogeneous catalysts, such as catalyst-coated tubes. scispace.comacs.orgresearchgate.net This simplifies the separation of the catalyst from the product stream, reducing operational costs and allowing for catalyst recycling. acs.org

For a related process, the hydrogenation of an imine, a study in a catalyst-coated tube reactor demonstrated the potential for high throughput, reaching a production of 0.75 kg per day in a single 5-meter reactor, highlighting the feasibility of multikilogram synthesis using this intensified approach. acs.orgresearchgate.net

Synthesis of Structural Analogs and Related Derivatives of this compound for Comparative Studies

The synthesis of structural analogs of this compound is crucial for comparative studies, such as structure-activity relationship (SAR) analyses. These analogs can be readily prepared by varying the substituent on either the aniline or the benzaldehyde starting material, using the same established condensation methodologies. researchgate.netresearchgate.net

Analogs from p-propoxyaniline: A series of derivatives can be synthesized by reacting p-propoxyaniline with various substituted benzaldehydes. The electronic and steric nature of the substituent on the benzaldehyde ring can be systematically altered.

Analogs from p-cyanobenzaldehyde: Similarly, p-cyanobenzaldehyde can be reacted with a range of substituted anilines to explore the effect of modifying the aniline moiety.

The table below illustrates examples of reactants that can be used to synthesize structural analogs.

Amine ComponentAldehyde ComponentResulting Schiff Base Analog Type
p-propoxyaniline4-NitrobenzaldehydeVariation on benzaldehyde ring (electron-withdrawing)
p-propoxyaniline4-MethoxybenzaldehydeVariation on benzaldehyde ring (electron-donating)
p-propoxyaniline2-HydroxybenzaldehydeVariation on benzaldehyde ring (potential for H-bonding)
4-Chloroanilinep-cyanobenzaldehydeVariation on aniline ring (electron-withdrawing)
4-Methylaniline (p-toluidine)p-cyanobenzaldehydeVariation on aniline ring (electron-donating)
4-Fluoroanilinep-cyanobenzaldehydeVariation on aniline ring (halogen substituent)

The synthesis of such libraries of compounds is a standard practice in medicinal and materials chemistry to fine-tune the properties of the lead compound. nanobioletters.comresearchgate.netresearchgate.net

Advanced Structural Analysis of this compound Unachievable Due to Lack of Available Scientific Data

A comprehensive review of scientific databases and literature reveals a significant absence of experimental data for the chemical compound this compound. As a result, the requested detailed article on its "Advanced Structural Elucidation and Conformational Analysis" cannot be generated at this time. The foundational scientific research, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, necessary to construct such an analysis for this specific molecule does not appear to be publicly available.

The outlined article structure requires in-depth information that can only be obtained through rigorous experimental characterization. Key missing data points include:

X-ray Crystallography Data: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique would be essential to describe the molecular conformation, including critical torsion angles, and to understand the intermolecular interactions such as π-π stacking and hydrogen bonding that dictate the crystal packing. Furthermore, any studies on co-crystallization or polymorphism would rely on the comparison of different crystal structures, which are currently unavailable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: To understand the compound's conformation in a solution state, detailed NMR studies are required. Two-dimensional NMR techniques are crucial for establishing connectivity and spatial proximity between atoms within the molecule. Dynamic NMR experiments would be necessary to investigate any conformational exchange processes, providing insights into the molecule's flexibility and behavior in solution.

While general principles of structural analysis for related Schiff bases and aromatic imines are well-documented, applying these concepts to this compound without specific experimental data would be purely speculative and would not meet the required standards of scientific accuracy. The synthesis and characterization of this compound may have been performed, but the detailed structural studies requested in the article outline have not been published in accessible scientific literature.

Therefore, until such time as researchers synthesize, crystallize, and perform detailed spectroscopic analysis on this compound, and publish these findings, a scientifically rigorous article as requested cannot be produced.

Advanced Structural Elucidation and Conformational Analysis of N P Cyanobenzylidene P Propoxyaniline

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by probing the vibrational modes of chemical bonds. For N-(p-cyanobenzylidene)-p-propoxyaniline, these techniques provide definitive evidence for the presence of its key functional groups and offer insights into the electronic environment of the molecule.

The formation of the characteristic azomethine (-CH=N-) linkage, a defining feature of Schiff bases, can be readily confirmed through vibrational spectroscopy. The stretching vibration of the C=N bond typically appears in the IR spectrum in the region of 1681-1708 cm⁻¹. biointerfaceresearch.com This band is a crucial diagnostic marker for the successful condensation reaction between p-cyanobenzaldehyde and p-propoxyaniline.

Another prominent feature in the vibrational spectra is the nitrile (-C≡N) group. The stretching vibration of the cyano group gives rise to a sharp and intense band in the Raman spectrum, typically observed in the 2100-2300 cm⁻¹ region. researchgate.net The precise position of this band is sensitive to the electronic environment, including solvent polarity and intermolecular interactions. researchgate.net

The propoxy (-O-CH₂CH₂CH₃) group introduces characteristic aliphatic C-H stretching vibrations, which are expected in the 2850-3000 cm⁻¹ range. Additionally, the aromatic rings contribute to a complex pattern of signals. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings appear in the 1450-1610 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene rings are also identifiable and provide information about the substitution pattern.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (propoxy)3000 - 2850IR, Raman
C≡N Stretch (nitrile)2300 - 2100IR, Raman (strong)
C=N Stretch (azomethine)1708 - 1681IR
Aromatic C=C Stretch1610 - 1450IR, Raman
C-O-C Asymmetric Stretch (propoxy)1260 - 1200IR
C-O-C Symmetric Stretch (propoxy)1070 - 1020IR

Theoretical calculations using methods such as Density Functional Theory (DFT) can complement experimental data by providing a more detailed assignment of the vibrational modes, including the contributions of different internal coordinates to each normal mode. researchgate.net

Chiroptical Properties

Chiroptical properties, such as circular dichroism and optical rotation, are exhibited by molecules that are chiral, meaning they are non-superimposable on their mirror images. The molecular structure of this compound does not inherently possess a chiral center. The synthesis from p-cyanobenzaldehyde and p-propoxyaniline results in an achiral molecule.

Therefore, this section is not applicable to this compound in its native form. The investigation of chiroptical properties would only become relevant if a chiral center were to be introduced into the molecule, for instance, by using a chiral starting material for the propoxy chain or by derivatizing the molecule with a chiral auxiliary. There is no evidence in the current scientific literature to suggest that such chiral analogues of this compound have been synthesized or their chiroptical properties investigated.

Electron Microscopy for Micro- and Nanostructural Morphologies

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the micro- and nanostructural morphologies of materials. While there are no specific studies in the available literature that employ electron microscopy for the direct morphological analysis of this compound, the relevance of these techniques can be inferred from the study of similar molecules.

Many Schiff bases with a calamitic (rod-like) molecular structure, particularly those incorporating a cyano group, are known to exhibit liquid crystalline properties. rsc.orgnih.gov These materials can self-assemble into ordered mesophases, such as nematic and smectic phases, which possess unique structural and optical characteristics. The investigation of these liquid crystalline phases often involves polarized optical microscopy for the identification of different textures.

Electron microscopy could be a valuable tool for providing higher-resolution insights into the morphology of such self-assembled structures. For instance, freeze-fracture TEM could be used to visualize the layered structure of smectic phases or the nematic domains. SEM could be employed to study the surface topography of thin films of the material, revealing details about the alignment and packing of the molecules on a substrate.

Given the structural similarities of this compound to known liquid crystalline compounds, it is plausible that it also exhibits mesophases. In such a case, electron microscopy would be an indispensable technique for a thorough characterization of its supramolecular organization and morphology. However, at present, there is a lack of published research applying these methods to this specific compound.

Computational Chemistry and Theoretical Modeling of N P Cyanobenzylidene P Propoxyaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational research on Schiff base liquid crystals like N-(p-cyanobenzylidene)-p-propoxyaniline due to its favorable balance of accuracy and computational cost. mdpi.com These calculations are typically performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p), to accurately model the system's electronic structure. echemcom.com

The first step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure through geometrical optimization. This process computationally finds the minimum energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely show a non-planar (twisted) conformation, a common feature in N-benzylideneaniline derivatives. researchgate.net

From the optimized geometry, the electronic structure can be analyzed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and electronic transport properties. echemcom.comresearchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. For this molecule, the HOMO is typically localized on the propoxyaniline moiety (the electron donor), while the LUMO is concentrated on the cyanobenzylidene part (the electron acceptor).

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations for this class of compounds.

PropertyRepresentative ValueSignificance
HOMO Energy-6.2 eVElectron-donating capacity
LUMO Energy-2.1 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.1 eVChemical reactivity and electronic transition energy
Dipole Moment~6.5 DebyeOverall polarity and intermolecular interactions

DFT calculations are highly effective in predicting various spectroscopic properties. Theoretical vibrational (IR) spectra can be computed to identify characteristic functional group frequencies. For this compound, key predicted peaks would include the C≡N stretch of the cyano group, the C=N stretch of the imine bridge, and various C-H and C-O stretching and bending modes. researchgate.net

Electronic absorption spectra (UV-Vis) are typically predicted using Time-Dependent DFT (TD-DFT). cecam.orgtuwien.ac.at These calculations reveal the energies of electronic transitions, corresponding to the absorption wavelengths (λmax). The primary absorption band in this molecule would be attributed to the π→π* transition involving the HOMO and LUMO. rsc.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical spectrum that can be directly compared with experimental results to confirm the molecular structure.

Table 2: Predicted Characteristic Vibrational Frequencies (IR) This table shows representative vibrational modes and their expected frequencies from DFT calculations.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Nitrile Stretch-C≡N~2230
Imine Stretch-CH=N-~1625
Aromatic C=C StretchPhenyl Rings1500 - 1600
C-O-C Asymmetric StretchPropoxy Group~1250

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools derived from DFT calculations. nih.gov They illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. For this compound, the MEP map would show a high negative potential (typically colored red) around the nitrogen atom of the cyano group and the imine nitrogen, indicating these as sites susceptible to electrophilic attack. echemcom.com Conversely, positive potential (blue) would be located around the hydrogen atoms. These maps are invaluable for understanding intermolecular interactions and predicting reactive sites. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the molecule's behavior over time. MD is particularly useful for exploring the vast conformational space of flexible parts of the molecule, such as the propoxy chain. For calamitic (rod-like) liquid crystals like this one, MD simulations can predict how ensembles of molecules behave, providing insight into the formation of liquid crystalline phases (e.g., nematic, smectic). shu.ac.ukaps.orgmdpi.com By simulating a system of many molecules in a computational box, researchers can study packing, orientational order, and phase transition temperatures. aps.org

Semi-Empirical and Ab Initio Methods for Electronic Excitation Studies

Beyond DFT, other methods are used to study electronic excitations. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate way to screen molecules. Ab initio methods, such as Configuration Interaction Singles (CIS), provide a way to calculate excited states from first principles without relying on the approximations inherent to DFT functionals. acs.org While computationally more demanding, methods like CIS and TD-DFT are standard for investigating the nature of electronic transitions and predicting absorption spectra. rsc.orgrsc.org

Computational Design of Functional Analogs of this compound

A significant advantage of computational modeling is its predictive power for designing new molecules with desired properties. By systematically modifying the structure of this compound in silico, researchers can create a library of virtual analogs. For example, one could replace the propoxy group with other alkoxy chains of varying lengths to study the effect on liquid crystalline behavior, or substitute the cyano group with other electron-withdrawing groups (e.g., -NO₂) to tune the electronic and optical properties. nih.gov DFT calculations on these analogs can quickly predict their HOMO-LUMO gaps, dipole moments, and absorption spectra, allowing for the rational selection of the most promising candidates for laboratory synthesis.

Theoretical Insights into Intermolecular Interactions and Self-Assembly Mechanisms

Computational studies and theoretical modeling offer a molecular-level understanding of the non-covalent interactions that govern the self-assembly of liquid crystal molecules like this compound. While specific research focusing exclusively on this compound is limited, insights can be drawn from theoretical analyses of structurally similar mesogenic molecules. These studies typically employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to elucidate the nature and strength of intermolecular forces and predict how these interactions lead to the formation of ordered supramolecular structures.

The primary intermolecular interactions expected to play a crucial role in the self-assembly of this compound include π-π stacking, dipole-dipole interactions, and weaker van der Waals forces. The cyano (-CN) group, being a strong electron-withdrawing group, introduces a significant dipole moment in the molecule. This leads to strong antiparallel correlations between neighboring molecules to minimize electrostatic repulsion and maximize attraction.

Theoretical calculations on analogous compounds often involve the analysis of dimer configurations to quantify the interaction energies. For instance, different spatial arrangements of two molecules—such as stacked, parallel-displaced, and T-shaped geometries—are optimized to find the most stable configurations. The binding energy for each configuration is then calculated to determine the relative importance of different interaction types.

Molecular dynamics simulations can further provide a dynamic picture of the self-assembly process. By simulating a system containing many molecules over time, researchers can observe the spontaneous formation of ordered phases from an isotropic state. These simulations can reveal the preferred molecular arrangements, the orientational and positional order parameters, and the influence of molecular flexibility on the mesophase stability.

The combination of these computational approaches allows for a detailed exploration of the structure-property relationships in liquid crystals. By understanding the specific roles of different functional groups in mediating intermolecular interactions, it is possible to theoretically predict how modifications to the molecular structure would affect the self-assembly behavior and the resulting liquid crystalline properties.

Table 1: Hypothetical Interaction Energies for Dimer Configurations of this compound

Dimer ConfigurationPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
Antiparallel Stackedπ-π stacking, Dipole-dipole-12.5
Parallel-Displacedπ-π stacking-9.8
T-shapedC-H···π-5.2
Linear (end-to-end)Dipole-dipole-4.5

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from computational studies on similar liquid crystal molecules. Actual values for this compound would require specific quantum chemical calculations.

Advanced Spectroscopic Probes of Electronic Structure and Dynamics in N P Cyanobenzylidene P Propoxyaniline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For N-(p-cyanobenzylidene)-p-propoxyaniline, the spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions, which are significantly influenced by the extended π-conjugation across the entire molecule.

The system consists of two aromatic rings linked by an imine bridge, creating a conjugated system where the electron-donating propoxy group and the electron-withdrawing cyano group play crucial roles. This donor-acceptor character facilitates intramolecular charge transfer (ICT) upon electronic excitation. The UV-Vis spectrum of aromatic imines typically displays two main absorption bands. nih.gov For analogous p-cyano Schiff base compounds, electronic transitions attributed to n→π* have been observed in the range of 355-360 nm. biointerfaceresearch.com The more intense π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected at shorter wavelengths.

In a related compound, N-(m,p)-vinylbenzylidene-p-anisidine, which also possesses a p-alkoxy substituent, the UV-Vis spectrum shows distinct bands that are sensitive to the molecular environment. researchgate.net The position and intensity of these bands in this compound are dictated by the planarity of the molecule and the degree of conjugation. Any deviation from planarity, such as twisting around the C-N single bond between the aniline (B41778) ring and the imine nitrogen, would disrupt the π-conjugation and lead to a hypsochromic (blue) shift in the absorption maximum.

Table 1: Representative UV-Vis Absorption Data for Analogous Schiff Base Compounds

Compound Analogue Transition Wavelength (λmax) Reference
p-Cyano Schiff Bases n→π* 355-360 nm biointerfaceresearch.com
Aromatic Imines π→π* 290–333 nm nih.gov

Note: The data presented is for structurally similar compounds and serves as a reference for the expected electronic transitions in this compound.

Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics

While many simple N-benzylideneanilines are weakly fluorescent due to efficient non-radiative decay pathways, the introduction of donor and acceptor groups can significantly alter their emission properties. This compound is expected to exhibit fluorescence originating from the decay of the excited ICT state.

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For many simple Schiff bases, this value is quite low. However, structural modifications can enhance fluorescence. For instance, boryl-substituted N-(4-dimethylaminophenyl)imine, another donor-acceptor Schiff base, shows a dramatically increased fluorescence quantum yield of 0.73 compared to the parent N-benzylideneaniline. researchgate.net This suggests that the donor-acceptor nature of this compound could lead to a significant quantum yield.

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. It is sensitive to the rates of both radiative and non-radiative decay processes. Longer lifetimes are generally associated with higher quantum yields. The lifetime is influenced by molecular structure, rigidity, and the surrounding environment.

Table 2: Hypothetical Photoluminescence Data for this compound Based on Analogues

Solvent Emission λmax (nm) Quantum Yield (ΦF) Lifetime (τF) (ns)
Hexane ~450 > 0.1 ~1-3
Dichloromethane ~480 > 0.1 ~1-3
Acetonitrile ~510 < 0.1 < 1

Note: This table is illustrative, based on typical values for donor-acceptor Schiff bases. Actual experimental values may vary.

Solvatochromism and Aggregation-Induced Emission (AIE) Studies

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. Donor-acceptor molecules like this compound are expected to exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is because the excited state is more polar than the ground state due to the ICT character. nih.gov Polar solvents stabilize the polar excited state more than the ground state, thus reducing the energy gap for emission. nih.govresearchgate.net

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. While the parent N-benzylideneaniline scaffold is not typically known for AIE, this property often arises from the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. Given the rotational freedom in this compound, it is a candidate for AIE activity, although experimental verification is required.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy, such as femtosecond transient absorption, provides direct insight into the dynamic processes that occur immediately after photoexcitation. For Schiff bases, a key non-radiative decay pathway involves cis-trans isomerization around the C=N bond and torsional motion around the C-N and C-C single bonds.

Upon excitation of this compound, the molecule reaches the Franck-Condon excited state. From here, it can relax through several competing pathways. In analogous photochromic salicylidene anilines, an excited-state intramolecular proton transfer (ESIPT) and a rotation to a twisted-enol state occur on a timescale of about 100 femtoseconds. researchgate.net For this compound, which lacks the hydroxyl group for ESIPT, the primary ultrafast processes would be relaxation to a more planar ICT state and torsional motions leading to a twisted intramolecular charge transfer (TICT) state. The TICT state is often non-emissive or weakly emissive and provides an efficient pathway for non-radiative decay back to the ground state, which would quench fluorescence in polar solvents.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Surface Analysis)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For a thin film or solid sample of this compound, XPS would provide valuable information.

High-resolution scans of the C 1s, N 1s, and O 1s regions would confirm the presence and chemical environments of these elements. The N 1s spectrum would be of particular interest. It is expected to show a primary peak corresponding to the imine nitrogen (-CH=N-). A second, distinct peak at a higher binding energy would correspond to the nitrile nitrogen (-C≡N). The relative areas of these peaks would be 1:1, consistent with the molecular structure. The O 1s spectrum would show a single peak corresponding to the ether oxygen in the propoxy group. Analysis of the C 1s spectrum would allow for the deconvolution of signals from C-C/C-H, C-O, C=N, C-N, and C≡N bonds.

Table 3: Expected Core-Level Binding Energies from XPS Analysis

Element Core Level Functional Group Expected Binding Energy (eV)
Nitrogen N 1s Imine (-CH=N-) ~399.0 - 400.0
Nitrogen N 1s Nitrile (-C≡N) ~400.0 - 401.0
Oxygen O 1s Ether (-O-C) ~532.0 - 533.0
Carbon C 1s C-C, C-H ~284.8 - 285.0
Carbon C 1s C-O, C-N ~286.0 - 286.5

Note: These are typical binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the local atomic-level structure, conformation, and dynamics of molecules in the solid state. This method is exceptionally well-suited for distinguishing between the crystalline and amorphous forms of this compound, as the spectral parameters are highly sensitive to the degree of molecular order.

The fundamental difference between a crystalline and an amorphous solid lies in the presence or absence of long-range molecular order. In a crystalline material, molecules adopt a single, well-defined conformation and are arranged in a repeating, ordered lattice. In contrast, an amorphous solid lacks this long-range order, resulting in a distribution of molecular conformations and packing environments. These structural differences manifest clearly in SS-NMR spectra, primarily through variations in chemical shifts, spectral line widths, and relaxation times.

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR

¹³C CP-MAS NMR is a primary tool for characterizing the solid forms of organic molecules. By spinning the sample at a "magic angle" (54.74°) relative to the external magnetic field, anisotropic interactions that typically cause massive line broadening in solid samples are averaged out, resulting in high-resolution, liquid-like spectra.

In the crystalline form of this compound, the structural uniformity of the molecular environment ensures that each chemically unique carbon atom gives rise to a sharp, well-resolved resonance peak. The chemical shift of each peak is indicative of the specific electronic environment of that carbon atom within the ordered lattice.

Conversely, in the amorphous form, the molecules exist in a multitude of slightly different conformations and local environments. This distribution of environments leads to a corresponding distribution of isotropic chemical shifts for each carbon atom. As a result, instead of sharp peaks, the spectrum of the amorphous form is characterized by broad, often overlapping lines. This phenomenon, known as inhomogeneous line broadening, is a definitive signature of an amorphous state.

Key carbon atoms, such as the imine carbon (C=N), the cyano carbon (C≡N), and the aromatic carbons, serve as sensitive probes of the molecular packing and conformation. For instance, changes in the dihedral angle between the two aromatic rings would significantly influence the chemical shifts of the imine carbon and the adjacent aromatic carbons.

Table 1: Representative ¹³C SS-NMR Chemical Shifts for Crystalline and Amorphous this compound. (Note: These are illustrative values based on analogous structures. The amorphous form would exhibit broad signals rather than sharp peaks.)
Carbon AtomExpected Chemical Shift (ppm) - Crystalline FormExpected Spectral Feature - Amorphous Form
Imine (-CH=N-)~155-160Broad signal centered at ~155-160 ppm
Cyano (-C≡N)~118-122Broad signal centered at ~118-122 ppm
Aromatic Carbons~115-155 (multiple sharp peaks)Broad, overlapping signals across the ~115-155 ppm range
Propoxy (-O-CH₂-)~68-72Broad signal centered at ~68-72 ppm
Propoxy (-CH₂-CH₃)~22-25Broad signal centered at ~22-25 ppm
Propoxy (-CH₃)~10-12Broad signal centered at ~10-12 ppm

¹⁵N Solid-State NMR

Given the presence of two distinct nitrogen atoms (imine and cyano), ¹⁵N SS-NMR offers a highly specific probe into the structure of this compound. rsc.org The ¹⁵N chemical shift is exceptionally sensitive to the local electronic environment, including factors like π-conjugation, molecular conformation, and intermolecular interactions. nih.gov

For the crystalline form, single, sharp resonances would be expected for the imine and cyano nitrogens, reflecting their uniform environments. In the amorphous state, a distribution of conformations would again lead to significant line broadening for both nitrogen signals. The imine nitrogen, in particular, is a valuable probe, as its chemical shift tensor is highly responsive to the planarity and conjugation of the central -CH=N- linkage.

Proton Spin-Lattice Relaxation Times (T₁H and T₁ρH)

Measurements of proton spin-lattice relaxation times in the laboratory frame (T₁H) and the rotating frame (T₁ρH) provide crucial information about molecular dynamics on different timescales. These relaxation measurements can effectively distinguish between rigid crystalline domains and more mobile amorphous regions. nih.gov

Crystalline Form: Molecules are held rigidly in the lattice, leading to restricted molecular motion. This typically results in long T₁ρH values.

Amorphous Form: Molecules possess greater motional freedom (e.g., small-angle librations, conformational adjustments), which provides efficient pathways for spin relaxation. This leads to significantly shorter T₁ρH values compared to the crystalline counterpart. researchgate.net

This difference in relaxation times can be exploited to quantify the relative amounts of crystalline and amorphous material in a mixed-phase sample. By using relaxation-edited pulse sequences, it is possible to selectively suppress the signals from one phase, allowing for the unambiguous detection of small amounts of amorphous content within a crystalline batch or vice versa.

Reactivity Profiles and Mechanistic Investigations Involving N P Cyanobenzylidene P Propoxyaniline

Hydrolysis and Stability Studies of the Schiff Base Linkage

The central feature of N-(p-Cyanobenzylidene)-p-propoxyaniline is the azomethine or imine group (-CH=N-), which is known to be susceptible to hydrolysis. This reaction involves the cleavage of the carbon-nitrogen double bond, reverting the Schiff base to its constituent aldehyde (p-cyanobenzaldehyde) and amine (p-propoxyaniline). The stability of this linkage is highly dependent on the pH of the medium.

The hydrolysis of Schiff bases is subject to both acid and base catalysis. bohrium.com The general mechanism in acidic solution involves the protonation of the imine nitrogen, which enhances the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of an unstable carbinolamine intermediate. This intermediate then breaks down to yield the corresponding aldehyde and amine. jocpr.com

In the case of this compound, the p-propoxy group on the aniline (B41778) ring is an electron-donating group, which increases the basicity of the imine nitrogen, facilitating protonation. Conversely, the p-cyano group on the benzaldehyde (B42025) ring is a strong electron-withdrawing group, which makes the imine carbon more electron-deficient and thus more susceptible to nucleophilic attack. bohrium.com

Under basic conditions, the hydrolysis mechanism is proposed to involve the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group would be expected to accelerate this process.

Kinetic studies on similar Schiff bases have shown that the rate of hydrolysis is often pH-dependent, with the reaction being slow in neutral media and faster in acidic or alkaline conditions. researchgate.net The pH-rate profile for the hydrolysis of this compound would likely exhibit a complex dependence on pH due to the opposing electronic effects of the substituents. bohrium.com

Table 1: Predicted Influence of Substituents on the Hydrolysis of the Schiff Base Linkage in this compound

SubstituentPositionElectronic EffectInfluence on Hydrolysis Rate
p-PropoxyAniline ringElectron-donatingMay decrease rate by stabilizing the imine, but increase rate by promoting protonation in acidic media.
p-CyanoBenzaldehyde ringElectron-withdrawingIncreases rate by enhancing the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Constituent Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution reactions due to the nature of their substituents.

The p-Propoxyaniline Ring:

The p-propoxyaniline ring is activated towards electrophilic aromatic substitution. The propoxy group (-OPr) is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect is strong activation of the aromatic ring. organicchemistrytutor.com The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. youtube.com Since the para position is already substituted, electrophilic attack will be directed to the ortho positions relative to the propoxy group. The imine group is a deactivating group, but the activating effect of the propoxy group is dominant.

The p-Cyanobenzylidene Ring:

The p-cyanobenzylidene ring is deactivated towards electrophilic aromatic substitution. The cyano group (-CN) is a strong electron-withdrawing group through both induction and resonance. quora.com This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Any electrophilic substitution that does occur would be directed to the meta position relative to the cyano group. libretexts.org

Conversely, the strong electron-withdrawing nature of the cyano group makes the p-cyanobenzylidene ring susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. researchgate.netlibretexts.org In the parent molecule, there is no such leaving group, but this reactivity pattern is an important consideration for substituted derivatives.

Table 2: Predicted Reactivity and Directing Effects for Aromatic Substitution on this compound

Phenyl RingSubstituentReaction TypeReactivityDirecting Effect
p-Propoxyanilinep-PropoxyElectrophilic SubstitutionActivatedOrtho
p-Cyanobenzylidenep-CyanoElectrophilic SubstitutionDeactivatedMeta
p-Cyanobenzylidenep-CyanoNucleophilic SubstitutionActivatedOrtho, Para (relative to activating group)

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is expected to involve both oxidation and reduction processes centered on different parts of the molecule. The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry.

Oxidation:

The aniline moiety is susceptible to oxidation. The presence of the electron-donating propoxy group on the aniline ring is expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. researchgate.net The oxidation process likely involves the formation of a radical cation, which can then undergo further reactions. nih.gov The electrochemical oxidation of substituted anilines has been shown to be influenced by the nature and position of the substituents. rsc.org

Reduction:

The imine bond and the cyano-substituted phenyl ring are the likely sites for reduction. The electrochemical reduction of Schiff bases typically involves the transfer of electrons to the C=N bond. researchgate.net The presence of the electron-withdrawing cyano group on the benzaldehyde ring would likely facilitate the reduction of the imine group by lowering the electron density at the imine carbon. researchgate.net The cyano group itself can also be electrochemically reduced, although this usually occurs at more negative potentials.

Table 3: Predicted Electrochemical Properties of this compound

ProcessMolecular SiteExpected Effect of Substituents
Oxidationp-Propoxyaniline moietyThe electron-donating p-propoxy group is expected to lower the oxidation potential.
ReductionImine (-CH=N-) and p-cyanobenzylidene moietyThe electron-withdrawing p-cyano group is expected to make the reduction potential less negative.

Coordination Chemistry: Ligand Properties and Metal Complexation

Schiff bases are well-known for their ability to form stable complexes with a wide variety of metal ions. jocpr.comnih.gov this compound possesses two potential coordination sites: the imine nitrogen and the nitrogen of the cyano group.

The lone pair of electrons on the imine nitrogen atom makes it a good coordination site for metal ions. wikipedia.org Coordination through the imine nitrogen is a characteristic feature of Schiff base ligands. nih.gov The resulting metal complexes have diverse geometries and properties depending on the metal ion and the stoichiometry of the reaction. mdpi.com

The cyano group can also participate in coordination to metal ions, either as a terminal ligand or as a bridging ligand between two metal centers. The ability of the cyano group to act as a bridging ligand can lead to the formation of polynuclear complexes or coordination polymers.

Therefore, this compound can act as a monodentate ligand, coordinating through the imine nitrogen, or as a bidentate or bridging ligand, involving both the imine and the cyano nitrogen atoms. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of metal complexes can significantly alter the electronic and steric properties of the Schiff base, which can in turn influence its reactivity. mdpi.com

Table 4: Potential Coordination Modes of this compound with Metal Ions

Coordination ModeCoordinating AtomsPotential Metal Ions
MonodentateImine NitrogenCo(II), Ni(II), Cu(II), Zn(II)
Bidentate/BridgingImine Nitrogen and Cyano NitrogenTransition metals, Lanthanides

Photoreactivity and Photodegradation Pathways

Aromatic Schiff bases are known to exhibit interesting photoreactivity, primarily involving E/Z isomerization around the C=N double bond upon absorption of UV light. mpg.de The molecule can be excited to a higher electronic state, and upon relaxation, it can return to the ground state in either the original (E) or the isomerized (Z) configuration. The presence of substituents on the aromatic rings can influence the efficiency and wavelength dependence of this photoisomerization process. rsc.org

In addition to isomerization, photodegradation can also occur. This may involve the photochemical cleavage of the imine bond, leading to the formation of the corresponding aldehyde and amine, a process analogous to hydrolysis but initiated by light. Other potential photodegradation pathways could involve reactions of the excited state with other molecules, such as oxygen, leading to photo-oxidation products. The photocyclization of aromatic Schiff bases to form phenanthridine (B189435) derivatives has also been reported, although this often requires specific conditions and oxidizing agents. mdpi.com

The electronic properties of the substituents can play a significant role in the photophysics of the molecule. The electron-donating propoxy group and the electron-withdrawing cyano group will influence the energy of the excited states and could affect the competition between different photochemical pathways, such as isomerization and degradation. barbatti.org

Mechanistic Studies of Reactions Catalyzed or Mediated by this compound

While there is no specific information on this compound acting as a catalyst itself, Schiff bases and their metal complexes are widely used as catalysts in a variety of organic reactions. chemijournal.commdpi.com These reactions include oxidations, reductions, polymerizations, and various carbon-carbon bond-forming reactions. ajrconline.orgtandfonline.com

The catalytic activity of Schiff base metal complexes often arises from the ability of the metal center to coordinate with the substrates and facilitate their transformation. mdpi.com The Schiff base ligand can be tailored to control the steric and electronic environment around the metal center, thereby influencing the selectivity and efficiency of the catalytic process.

It is plausible that metal complexes of this compound could exhibit catalytic activity. For instance, they could potentially catalyze oxidation reactions, where the metal ion cycles between different oxidation states, or Lewis acid-catalyzed reactions, where the metal ion activates a substrate by coordination. The presence of the cyano group might also offer unique opportunities for designing catalysts with specific properties. However, the catalytic potential of this specific compound or its metal complexes would need to be experimentally investigated.

Applications of N P Cyanobenzylidene P Propoxyaniline in Functional Materials Science

Liquid Crystalline Properties and Mesophase Characterization

The defining characteristic of N-(p-cyanobenzylidene)-p-propoxyaniline and its analogs is their ability to exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states. This behavior is primarily investigated using techniques such as differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the specific textures of the mesophases. nih.govmdpi.com

Thermotropic Liquid Crystalline Behavior: Nematic, Smectic, and Cholesteric Phases

N-(p-cyanobenzylidene)-p-alkoxyaniline compounds are classic examples of thermotropic liquid crystals, meaning their phase transitions are induced by changes in temperature. nih.gov The length of the terminal alkoxy chain (-OCnH2n+1) plays a crucial role in determining the type and stability of the mesophases observed. mdpi.com

Nematic (N) Phase: Shorter-chain homologs in this series typically exhibit a nematic phase. researchgate.net In this phase, the rod-like molecules have long-range orientational order, aligning their long axes, on average, along a common direction known as the director, but they lack positional order. nih.govmdpi.com This results in a fluid-like state with anisotropic properties. For this compound (n=3), a nematic phase is highly probable. The transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point) are key characteristics.

Smectic (Sm) Phases: As the alkoxy chain length increases (typically for n > 4), smectic phases often appear in addition to or instead of the nematic phase. researchgate.net Smectic phases possess a higher degree of order, with molecules organized into layers. mdpi.com Common smectic phases in such series include the Smectic A (SmA), where the director is perpendicular to the layer planes, and the Smectic C (SmC), where the director is tilted with respect to the layer normal. The propoxy homolog is less likely to show smectic behavior compared to longer-chain derivatives like those with hexyloxy or octyloxy tails. mdpi.com

Cholesteric (N) Phase:* The cholesteric phase, or chiral nematic phase, is not an intrinsic property of this compound itself, as the molecule is achiral. However, a cholesteric phase can be induced by doping the nematic phase with a chiral molecule (a chiral dopant). mdpi.combeilstein-journals.org This induces a helical twist in the director, leading to unique optical properties such as selective reflection of light. rsc.org

The expected phase behavior for the N-(p-cyanobenzylidene)-p-alkoxyaniline series is summarized below, based on trends observed in similar Schiff base systems.

Alkoxy Chain (n)Expected MesophasesMelting Point (°C) TrendClearing Point (°C) Trend
1 (Methoxy)NematicHigherExhibits odd-even effect
2 (Ethoxy)NematicLowerExhibits odd-even effect
3 (Propoxy) Nematic (Predicted) Higher Exhibits odd-even effect
4 (Butoxy)Nematic, possibly Smectic ALowerExhibits odd-even effect
5+ (Pentoxy, etc.)Nematic, Smectic A, Smectic CGenerally decreasesGenerally decreases

Note: This table is illustrative, based on general trends for homologous series of liquid crystals. Actual transition temperatures require experimental verification.

Optical Anisotropy and Electro-Optical Switching Dynamics

Nematic liquid crystals like this compound are optically anisotropic, meaning their refractive index depends on the polarization of light relative to the director. ijisrt.comelsevierpure.com This results in birefringence (Δn), the difference between the extraordinary (ne, parallel to the director) and ordinary (no, perpendicular to the director) refractive indices. The cyano terminal group contributes to a large positive dielectric anisotropy (Δε), meaning the molecule has a larger dielectric constant parallel to its long axis than perpendicular to it. researchgate.net

This combination of optical and dielectric anisotropy is the foundation for electro-optical switching. nih.gov When placed in a device cell and subjected to an electric field, the molecules experience a torque and reorient themselves parallel to the field. mdpi.com This reorientation changes the effective refractive index of the liquid crystal layer, allowing for the modulation of light transmission. The key parameters governing this switching are:

Threshold Voltage (Vth): The minimum voltage required to initiate molecular reorientation (Fréedericksz transition). mdpi.comresearchgate.net

Response Time: The time taken for the molecules to switch between the "off" (field-free) and "on" (field-applied) states. This is influenced by the material's rotational viscosity (γ1), elastic constants, and the cell gap. nih.gov

While specific data for the propoxy derivative is unavailable, related Schiff base and cyanobiphenyl systems are extensively used in display applications, demonstrating the viability of this switching mechanism. nih.gov

Alignment Behavior and Device Integration

For practical applications, the liquid crystal molecules must be uniformly aligned in a specific direction in the absence of an electric field. This is achieved by treating the inner surfaces of the device substrates. rsc.orgnist.gov Common methods include:

Rubbed Polymer Layers: A thin polymer film (e.g., polyimide) is coated on the substrate and mechanically rubbed in one direction. This creates microgrooves and anisotropic surface interactions that align the liquid crystal molecules in a planar fashion (parallel to the surface and the rubbing direction). rsc.org

Plasma Treatment: Irradiating a substrate with a collimated plasma flux can also induce uniform alignment. researchgate.net

The ability to achieve uniform planar alignment is crucial for fabricating devices like liquid crystal displays (LCDs) and other light modulators. aps.org The cyano group in this compound can also influence interfacial interactions, which is a key factor in achieving stable alignment. rsc.org

Blends and Composites with Other Liquid Crystalline Materials

This compound is rarely used in its pure form for applications. Instead, it is often a component in liquid crystal mixtures. Blending different liquid crystals allows for the fine-tuning of physical properties to meet specific device requirements, such as: mdpi.com

Broadening the Mesophase Temperature Range: Mixing can lower the melting point and elevate the clearing point, creating a material that is liquid crystalline over a wider, more practical temperature range.

Optimizing Electro-Optical Properties: Properties like birefringence, dielectric anisotropy, and viscosity can be adjusted by carefully selecting the components and their concentrations. dtic.mil

For example, mixing a Schiff base like this compound with cyanobiphenyls could create a eutectic mixture with a room-temperature nematic phase. mdpi.com Furthermore, composites can be formed by dispersing nanoparticles or polymers within the liquid crystal host. These composites can exhibit enhanced electro-optical properties or new functionalities. nih.gov

Optoelectronic Applications

The conjugated molecular structure and anisotropic properties of Schiff base liquid crystals suggest their potential use in optoelectronic devices beyond displays, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.commdpi.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

OLEDs: In OLEDs, Schiff bases and their metal complexes have been explored as materials for the emissive layer or as host materials. researchgate.net The ability of liquid crystals to form ordered domains could potentially enhance charge carrier mobility and lead to polarized light emission, which is desirable for increasing the efficiency of displays. acs.orgrsc.org While not a primary emissive material itself, this compound could serve as an anisotropic host matrix for emissive guest dyes, aligning them to improve light outcoupling.

OPVs: In organic photovoltaics, the ordered structure of liquid crystalline phases can facilitate charge transport by creating pathways for electrons and holes to move to their respective electrodes. scispace.com Schiff base derivatives have been synthesized for use as donor or acceptor materials in bulk heterojunction solar cells. rsc.org The self-organizing nature of molecules like this compound could help create more ordered and stable morphologies in the active layer of an OPV, potentially improving device efficiency and lifetime. nih.gov Research in this area often focuses on creating materials with appropriate energy levels (HOMO/LUMO) and broad absorption spectra suitable for solar energy applications. nih.govnih.gov

Non-Linear Optics (NLO) and Second Harmonic Generation (SHG) Properties

Organic materials with significant non-linear optical (NLO) properties are foundational to modern photonics and optoelectronics, enabling applications such as frequency conversion, optical switching, and data storage. nih.gov Schiff bases, particularly those with a donor-acceptor (D-π-A) structure, have attracted considerable attention as potent NLO materials. nih.govnih.gov The this compound molecule is a classic example of this architecture. The electron-donating propoxy group (D) and the electron-withdrawing cyano group (A) are separated by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation. This ICT is a key mechanism that leads to a large second-order molecular hyperpolarizability (β), the microscopic origin of second-order NLO effects. nih.gov

Second Harmonic Generation (SHG) is a prominent second-order NLO phenomenon where two photons of a certain frequency interacting with the material are combined to generate a single new photon with twice the frequency (and half the wavelength). nih.gov For SHG to occur in a bulk material, a non-centrosymmetric arrangement of the molecules in the crystal lattice is required. nih.govacs.org Several N-benzylideneaniline analogues have been shown to crystallize in non-centrosymmetric space groups and consequently exhibit strong SHG activity. researchgate.net The efficiency of SHG in these materials is often compared to standards like potassium dihydrogen phosphate (B84403) (KDP) or urea. Theoretical studies using Density Functional Theory (DFT) are frequently employed to predict the hyperpolarizability of new organic molecules and guide the synthesis of promising NLO materials. nih.gov While specific experimental values for this compound are not widely reported, data from analogous Schiff base compounds underscore the potential of this molecular class.

CompoundSecond-Order Hyperpolarizability (β)SHG EfficiencyReference
(E)-4-((2-hydroxy-3-methoxy-benzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide1.15 x 10⁻³⁰ esu (Calculated)N/A nih.gov
4-(4-(4-nitrobenzylideneamino)benzyl)oxazolidin-2-one (NBOA)N/A1.5 x Urea researchgate.net
4-(4-(4-chlorobenzylideneamino)benzyl)oxazolidin-2-one (CBOA)N/A0.8 x Urea researchgate.net

Fluorescence Sensing and Chemosensors (excluding biomedical applications)

Schiff base compounds are widely explored as chemosensors due to the presence of the imine nitrogen, which can act as a coordination site for analytes, particularly metal ions. jetir.org The coordination event perturbs the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as fluorescence intensity or wavelength. This can manifest as fluorescence quenching or chelation-enhanced fluorescence (CHEF). jetir.orgnih.gov

In this compound, both the imine nitrogen and the oxygen atom of the propoxy group can serve as potential binding sites. The extended π-conjugation of the molecule provides a basis for fluorescence. Upon binding with a metal ion, the intramolecular charge transfer characteristics of the molecule can be altered, or processes like photoinduced electron transfer (PET) can be triggered, resulting in a distinct signaling response. jetir.org

While direct chemosensing applications of this compound are not extensively documented, numerous studies on analogous Schiff bases demonstrate their utility in detecting a variety of metal ions and anions in non-biological contexts, such as environmental monitoring. nih.govresearchgate.net For instance, Schiff base sensors have shown high selectivity and sensitivity for ions like Cu²⁺, Al³⁺, and various anions such as F⁻ and CN⁻. nih.govresearchgate.netresearchgate.net The sensing mechanism is often confirmed through spectroscopic titrations, Job's plot analysis, and theoretical calculations. The inherent tunability of the Schiff base structure allows for the rational design of sensors targeted for specific analytes.

Photochromic and Thermochromic Responses

Thermochromism, the reversible change of color upon a change in temperature, is a characteristic property of thermotropic liquid crystals like this compound. nih.govamanote.com This behavior is not typically due to a change in the molecular structure itself (as in many photochromic Schiff bases which undergo proton transfer), but rather due to temperature-induced phase transitions. amanote.com As the material is heated, it transitions from a crystalline solid to one or more liquid crystalline mesophases (e.g., nematic, smectic) before finally becoming an isotropic liquid at the clearing temperature. mdpi.com

Each phase has a different degree of molecular ordering, which in turn affects how the material interacts with light. The transition between these phases can cause abrupt changes in optical properties such as birefringence, refractive index, and light scattering, leading to a visible thermochromic effect. For example, a sample might appear opaque in the crystalline phase due to light scattering at grain boundaries, become translucent or iridescent in a liquid crystal phase, and turn transparent in the isotropic phase. The transition temperatures are key characteristics of a liquid crystalline material and are highly dependent on the molecular structure, such as the length of the terminal alkoxy chain.

Compound (Homologous Series: N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline)Melting Point (°C)Clearing Point (°C)Mesophase ObservedReference
n = 3 (Propoxy)104.0110.0Nematic researchgate.net
n = 4 (Butoxy)98.0118.0Nematic researchgate.net
n = 5 (Pentoxy)84.0116.0Nematic researchgate.net
n = 6 (Hexoxy)82.0119.0Nematic researchgate.net
n = 7 (Heptoxy)76.0117.0Smectic, Nematic researchgate.net

Self-Healing Materials and Smart Polymers (if incorporated)

Self-healing materials and smart polymers are designed to autonomously repair damage or respond to environmental stimuli. A review of the scientific literature indicates that this compound has not been a primary focus for incorporation into self-healing or smart polymer systems. Research in these areas typically involves polymers with dynamic bonds, encapsulated healing agents, or moieties that respond to stimuli like pH or light to alter the bulk properties of a material.

Dielectric Properties and Charge Transport Mechanisms

The dielectric properties of liquid crystals are of paramount importance for their application in display devices and other electro-optical systems. These properties are described by the dielectric permittivity (or constant), which is anisotropic in liquid crystal phases. The permittivity measured parallel to the long molecular axis (the director) is denoted ε∥, and that measured perpendicular is ε⊥. The difference, Δε = ε∥ - ε⊥, is the dielectric anisotropy.

For rod-like molecules such as this compound, the presence of a strong dipole moment from the terminal cyano group aligned with the long molecular axis results in a large, positive dielectric anisotropy (Δε > 0). researchgate.net This property is crucial as it allows the molecules to be aligned by an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs). The magnitude of the dielectric constants and the anisotropy are influenced by temperature, frequency, and molecular structure. researchgate.net

Compound (4′-n-alkyl-4-cyanobiphenyls)Temperature (°C)ε∥ε⊥Δε (ε∥ - ε⊥)Reference
5CB (Pentyl)25.019.76.812.9 researchgate.net
6CB (Hexyl)25.017.06.510.5 researchgate.net
7CB (Heptyl)35.016.56.310.2 researchgate.net
8CB (Octyl)36.514.56.28.3 researchgate.net

The π-conjugated core of this compound also makes it a candidate for study as an organic semiconductor. Charge transport in such molecular materials typically occurs via a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. nih.gov The efficiency of this process is governed by the electronic coupling between molecules (transfer integral) and the energy required to distort the molecule upon accepting a charge (reorganization energy). nih.gov The ordered packing in the crystalline and liquid crystalline phases can facilitate more efficient charge transport pathways compared to amorphous materials. Theoretical calculations are often used to estimate parameters like reorganization energy and charge mobility in these systems. nih.gov

Despite a comprehensive search for scientific literature, detailed research focusing specifically on the supramolecular organization and self-assembly processes of this compound is not available in the public domain. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and includes specific research findings and data tables for this particular compound.

General principles of supramolecular chemistry, self-assembly, and the behavior of related liquid crystalline materials exist; however, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the following sections cannot be generated:

Supramolecular Organization and Self-Assembly Processes of this compound

Supramolecular Organization and Self Assembly Processes of N P Cyanobenzylidene P Propoxyaniline

Derivatization and Structure Function Relationship Studies of N P Cyanobenzylidene P Propoxyaniline

Systematic Substitution on the P-Cyanobenzylidene Moiety

Systematic substitution on the p-cyanobenzylidene portion of the molecule significantly influences its liquid crystalline behavior. The introduction of various functional groups can alter the molecule's polarity, polarizability, and geometric shape, thereby affecting the stability and type of mesophases formed.

For instance, replacing the cyano (-CN) group with other electron-withdrawing or electron-donating groups can modulate the intramolecular charge transfer characteristics, which in turn impacts the material's dielectric anisotropy and nonlinear optical (NLO) response. The position of the substituent on the benzylidene ring is also critical. Ortho-substituents, for example, can introduce steric hindrance that disrupts the molecular linearity and packing efficiency, often leading to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). Conversely, para-substitution generally maintains the rod-like molecular shape, which is conducive to the formation of stable mesophases.

Systematic Substitution on the P-Propoxyaniline Moiety

Lateral substitution on the aniline (B41778) ring, for example with a chloro group, has been shown to decrease mesophase stability. This is attributed to the increased molecular breadth, which disrupts the parallel alignment of the molecules necessary for liquid crystal ordering. The disruption in molecular packing can lower both the melting point and the clearing point of the material.

Variation of the Alkoxy Chain Length and its Impact on Material Properties

The length of the terminal alkoxy chain (-OCnH2n+1) on the aniline ring is a critical determinant of the mesomorphic behavior in the homologous series of N-(p-cyanobenzylidene)-p-alkoxyanilines. A systematic increase in the number of carbon atoms (n) in the alkoxy chain generally leads to a transition from purely nematic to smectic mesophases.

Shorter alkoxy chains, such as in the propoxy derivative (n=3), tend to favor the formation of the nematic phase, which is characterized by long-range orientational order of the molecules but no positional order. As the chain length increases, the van der Waals interactions between the aliphatic chains become more significant, promoting a more ordered, layered arrangement characteristic of smectic phases. This trend is often accompanied by a decrease in the nematic-isotropic transition temperature and the appearance and stabilization of smectic A and/or smectic C phases. The specific transition temperatures for the N-(p-cyanobenzylidene)-p-alkoxyaniline homologous series illustrate this effect.

Alkoxy Chain (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic/Isotropic Transition (°C)
1 (Methoxy)106.0108.0-
2 (Ethoxy)91.5119.5-
3 (Propoxy)81.0110.0-
4 (Butoxy)79.0109.0-
5 (Pentyloxy)70.0105.0-
6 (Hexyloxy)79.0103.0-
7 (Heptyloxy)80.099.0-
8 (Octyloxy)82.0101.0-

Introduction of Heteroatoms or Rigid Linkers into the Molecular Scaffold

Incorporating heteroatoms (such as nitrogen, oxygen, or sulfur) into the aromatic rings or replacing the central imine (-CH=N-) linker with more rigid units can profoundly alter the properties of the N-(p-cyanobenzylidene)-p-propoxyaniline scaffold.

The introduction of heteroatoms into the core structure can change the molecular geometry from linear to bent, which can lead to the formation of novel liquid crystal phases, such as banana phases. Heteroatoms also modify the electronic properties, affecting characteristics like fluorescence and conductivity. For example, replacing a benzene (B151609) ring with a pyridine (B92270) ring can alter the dipole moment and hydrogen bonding capabilities of the molecule.

Replacing the Schiff base linkage with a more rigid group, such as an ester or an azo group, affects the molecule's conformational flexibility. A more rigid core generally leads to higher melting points and clearing points, enhancing the thermal stability of the mesophases. These modifications also influence the electronic conjugation along the molecular axis, which can be leveraged to tune the material's optical properties.

Computational-Guided Design of Advanced Analogs

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for the rational design of advanced analogs of this compound. These theoretical calculations provide valuable insights into the relationships between molecular structure and material properties, guiding synthetic efforts toward molecules with desired functionalities.

DFT calculations can predict key molecular parameters such as optimized geometry, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding and predicting the liquid crystalline behavior, as well as the electronic and nonlinear optical properties of the molecule. For instance, the calculated molecular shape and aspect ratio can indicate the likelihood of mesophase formation, while the HOMO-LUMO energy gap provides an estimate of the molecule's electronic excitation energy and chemical reactivity. Molecular electrostatic potential maps can reveal the distribution of charge within the molecule, highlighting regions susceptible to intermolecular interactions that drive the self-assembly into liquid crystalline phases.

Investigation of Structure-Property Relationships for Specific Applications (e.g., mesophase stability, emission efficiency, NLO response)

The systematic derivatization of this compound allows for the fine-tuning of its properties for specific applications by establishing clear structure-property relationships.

Mesophase Stability: The stability and temperature range of the liquid crystal phases are highly dependent on the molecular structure. As demonstrated by the homologous series of N-(p-cyanobenzylidene)-p-alkoxyanilines, increasing the length of the flexible alkoxy chain enhances intermolecular attractions, which can stabilize smectic phases. Conversely, the introduction of bulky lateral substituents disrupts molecular packing and decreases mesophase stability. The presence of polar terminal groups, such as the cyano group, is known to promote the formation of stable nematic phases due to strong dipole-dipole interactions.

Emission Efficiency: The fluorescence properties of Schiff bases like this compound can be modulated through chemical modifications. The introduction of a cyano group can significantly increase the fluorescence quantum yield. The emission behavior is also sensitive to the molecular environment and can be influenced by solvent polarity and aggregation state. Some cyano-substituted Schiff bases exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors.

Nonlinear Optical (NLO) Response: The NLO properties of these materials are governed by the intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the propoxy group acts as a donor and the cyano group as an acceptor. The efficiency of this charge transfer, and thus the magnitude of the NLO response (e.g., the second-order hyperpolarizability, β), can be enhanced by increasing the donor and acceptor strengths and extending the π-conjugation length of the molecular backbone. Computational studies are often employed to predict the hyperpolarizability of designed analogs, guiding the synthesis of materials with enhanced NLO properties for applications in optical switching and frequency conversion.

Future Research Trajectories and Unexplored Frontiers for N P Cyanobenzylidene P Propoxyaniline

Integration into Multifunctional Hybrid Materials

A significant frontier for N-(p-cyanobenzylidene)-p-propoxyaniline lies in its incorporation into multifunctional hybrid materials. The combination of its liquid crystalline properties with other functional components could lead to materials with novel and enhanced capabilities. Future research could focus on:

Polymer-Dispersed Liquid Crystals (PDLCs): Dispersing this compound within a polymer matrix could lead to the development of smart windows, flexible displays, and light shutters. The refractive index mismatch between the liquid crystal droplets and the polymer can be modulated by an external electric field, allowing for control over light scattering.

Nanoparticle Composites: The introduction of nanoparticles, such as metallic, magnetic, or semiconducting nanoparticles, into the liquid crystal matrix of this compound could impart new functionalities. For instance, doping with ferroelectric nanoparticles could enhance electro-optical switching speeds. nih.gov The interaction between the nanoparticles and the liquid crystal director field can lead to self-assembled structures with unique optical and electronic properties.

Organic-Inorganic Hybrid Systems: The synthesis of hybrid materials that chemically link this compound to inorganic frameworks, such as silica (B1680970) or titania, could result in robust materials with tailored optical and thermal properties. These could find applications in sensing, catalysis, and photonics.

Exploration of Novel Stimuli-Responsive Systems

The inherent sensitivity of liquid crystals to external stimuli makes this compound a prime candidate for the development of novel responsive systems. Future investigations should explore its response to a variety of triggers beyond electric fields:

Photo-responsive Systems: By incorporating photo-isomerizable moieties into the molecular structure or as dopants, it may be possible to induce phase transitions or reorient the liquid crystal director of this compound with light. This could enable applications in optical data storage and light-activated actuators.

Thermo-responsive Materials: A detailed investigation of the thermotropic liquid crystalline phases of this compound and its homologues is crucial. Understanding the relationship between the propoxy tail length and the phase transition temperatures will be key to designing materials for specific temperature sensing and thermal switching applications.

Chemo-responsive Sensors: The polar cyano group and the aniline (B41778) core of the molecule suggest potential interactions with specific chemical analytes. Future work could focus on designing sensor platforms where the binding of a target molecule to the liquid crystal interface disrupts the molecular ordering, leading to a detectable optical response.

Advanced Characterization Techniques for In-Operando Studies

To fully understand and engineer the behavior of this compound in functional devices, it is imperative to employ advanced characterization techniques that can probe its properties under operational conditions. Future research should leverage:

In-operando X-ray and Neutron Scattering: These techniques can provide real-time information on the molecular arrangement and phase transitions of the liquid crystal as it is subjected to external stimuli like electric fields or temperature gradients. acs.orgiucr.org This is crucial for understanding the switching mechanisms in electro-optical devices and the dynamics of phase transitions.

Time-resolved Spectroscopy: Techniques such as time-resolved fluorescence and absorption spectroscopy can elucidate the excited-state dynamics and photo-physical processes that are fundamental to the development of photo-responsive materials.

High-Resolution Microscopy: Advanced microscopy techniques, including atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can be used to visualize the molecular organization of this compound on various surfaces, providing insights into interfacial interactions that are critical for sensor applications.

Theoretical Advancements for Predictive Modeling of Complex Behavior

Computational modeling and simulation are powerful tools for predicting the properties and behavior of liquid crystalline materials, thereby guiding experimental design. For this compound, future theoretical work should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the molecular-level interactions that govern the formation of different mesophases. rsc.org These simulations can be used to predict phase transition temperatures, order parameters, and other macroscopic properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate molecular properties such as dipole moments, polarizability, and electronic transition energies. tandfonline.com This information is essential for understanding the electro-optical and photo-physical behavior of the molecule.

Machine Learning Approaches: As more experimental data on this compound and related compounds become available, machine learning models could be developed to predict their mesomorphic behavior and other properties based on their molecular structure. acs.org This would significantly accelerate the discovery of new liquid crystal materials with desired characteristics.

Sustainable Synthesis and Degradation Pathways

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic routes for this compound and an understanding of its environmental fate.

Green Synthesis Protocols: Research into solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts could lead to more environmentally friendly and efficient methods for producing Schiff base liquid crystals. metall-mater-eng.comtandfonline.comtandfonline.combohrium.comrsc.org

Biodegradation Studies: Given the aniline core of the molecule, it is important to investigate its potential degradation pathways in various environments. Studies on the microbial degradation of aniline and its derivatives have shown that they can be broken down into less harmful compounds. nih.govigem.orgmicrobiologyjournal.org Similar investigations for this compound would be crucial for assessing its environmental impact.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its disposal or recycling, would provide a holistic view of its environmental footprint and guide the development of more sustainable alternatives.

Addressing Current Challenges and Overcoming Limitations in Research

The advancement of research on this compound and related Schiff base liquid crystals faces several challenges that need to be addressed:

Mesophase Range and Stability: A key challenge is to design and synthesize materials with a broad and stable liquid crystal phase at ambient temperatures. This often requires a delicate balance of molecular rigidity and flexibility. mdpi.com

Purity and Defect Control: The electro-optical properties of liquid crystal devices are highly sensitive to impurities and defects in the material. Developing robust purification methods and techniques for controlling molecular alignment are critical.

Scalability of Synthesis: For practical applications, it is essential to develop synthetic routes that are scalable and cost-effective.

Overcoming these limitations will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and theoretical modeling. The exploration of these future research trajectories holds the promise of unlocking the full potential of this compound and paving the way for its use in a new generation of advanced functional materials.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(p-cyanobenzylidene)-p-propoxyaniline?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between p-propoxyaniline and p-cyanobenzaldehyde in ethanol under reflux (70–80°C, 3–5 hours) . Key steps include:

  • Precursor Preparation : Ensure stoichiometric equivalence (1:1 molar ratio) of the amine and aldehyde.
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance imine bond formation.
  • Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted starting materials. Confirm purity via thin-layer chromatography (TLC) and elemental analysis .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the imine bond (δ ~8.3 ppm for the CH=N proton) and propoxy group (δ ~1.5–4.0 ppm for –OCH2_2CH2_2CH3_3) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for C≡N (~2220 cm1^{-1}) and C=N (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve the crystal structure to confirm the E-configuration of the imine bond and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are its applications in coordination chemistry?

Methodological Answer: The compound acts as a bidentate ligand , coordinating via the imine nitrogen and cyano group. For example:

  • Palladium Complexation : React with Na2_2PdCl4_4 in methanol to form a trans-dichloro-bis(this compound)palladium(II) complex. Characterize using UV-Vis spectroscopy (d-d transitions) and single-crystal X-ray diffraction .
  • Applications : Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or luminescent properties for optoelectronic materials .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Discrepancies : Perform systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Use Hansen solubility parameters to model solvent compatibility .
  • Stability Analysis : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition (>200°C) and UV stability tests under accelerated light exposure. Adjust storage conditions (e.g., inert atmosphere, amber vials) based on results .

Q. How can researchers design experiments to evaluate its potential pharmacological activity?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory Activity : Measure inhibition of cyclooxygenase-2 (COX-2) using ELISA.
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values to reference drugs .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) to correlate substituent effects with bioactivity .

Data Analysis and Experimental Design

Q. How to address discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±1°C).
  • Yield Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Analyze via ANOVA to identify significant factors .
  • Byproduct Identification : Employ high-performance liquid chromatography (HPLC) or GC-MS to detect side products (e.g., hydrolyzed aldehyde) .

Q. What computational methods predict the compound’s electronic properties for materials science applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to estimate charge-transfer efficiency.
  • Molecular Dynamics (MD) : Simulate liquid crystalline behavior by modeling alkoxy chain flexibility and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.